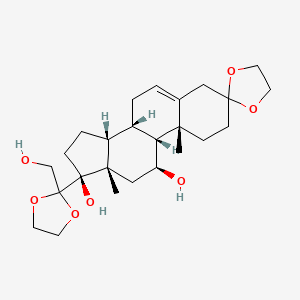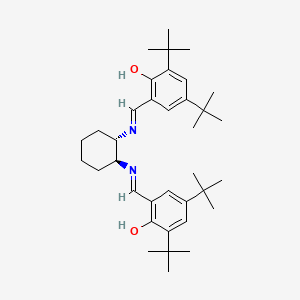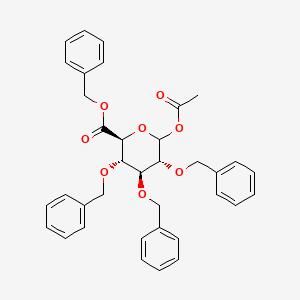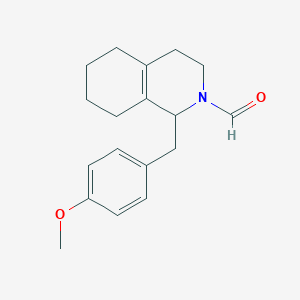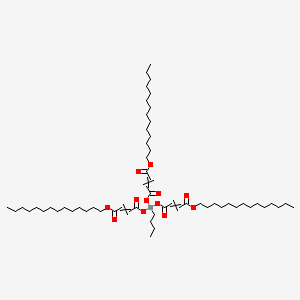
正丁基锡三(十四烷基马来酸酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyltin Tris(tetradecyl Maleate) is a long-chain aliphatic organotin compound with the molecular formula C58H102O12Sn and a molecular weight of 1110.13 g/mol. This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three tetradecyl maleate groups. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
科学研究应用
Butyltin Tris(tetradecyl Maleate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification processes.
Biological Studies: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Material Science: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Environmental Studies: Research is conducted to understand the environmental impact and degradation pathways of organotin compounds, including Butyltin Tris(tetradecyl Maleate).
准备方法
The synthesis of Butyltin Tris(tetradecyl Maleate) involves the reaction of tetradecyl maleate with butyltin trichloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Tetradecyl Maleate: Tetradecyl maleate is synthesized by esterification of maleic anhydride with tetradecanol in the presence of an acid catalyst.
Reaction with Butyltin Trichloride: The prepared tetradecyl maleate is then reacted with butyltin trichloride in an organic solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure Butyltin Tris(tetradecyl Maleate).
化学反应分析
Butyltin Tris(tetradecyl Maleate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tin species.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, replacing the tetradecyl maleate groups with other functional groups.
Hydrolysis: In the presence of water or aqueous acids, Butyltin Tris(tetradecyl Maleate) can undergo hydrolysis, breaking down into its constituent components.
作用机制
The mechanism of action of Butyltin Tris(tetradecyl Maleate) involves its interaction with cellular components, leading to various biological effects. The tin atom in the compound can interact with proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. Additionally, the compound can induce oxidative stress in cells, further contributing to its biological activity .
相似化合物的比较
Butyltin Tris(tetradecyl Maleate) can be compared with other organotin compounds, such as:
Tributyltin: Known for its use in antifouling paints, tributyltin is highly toxic to marine life and has been banned in many countries.
Dibutyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC), dibutyltin is less toxic than tributyltin but still poses environmental risks.
Monobutyltin: This compound is used in various industrial applications, including as a catalyst and stabilizer.
Butyltin Tris(tetradecyl Maleate) is unique due to its long-chain aliphatic structure and specific functional groups, which confer distinct chemical and biological properties compared to other butyltin compounds.
属性
CAS 编号 |
84029-75-4 |
|---|---|
分子式 |
C58H102O12Sn |
分子量 |
1110.1 g/mol |
IUPAC 名称 |
4-O-[butyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C18H32O4.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3/b3*15-14-;; |
InChI 键 |
SIGMQEZAKTZEPF-DWUHLOFKSA-K |
SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCC |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
同义词 |
(Z,Z,Z)-6-Butyl-6-[[1,4-dioxo-4-(tetradecyloxy)-2-butenyl]oxy]-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoic Acid Tetradecyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



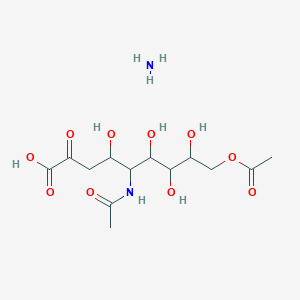
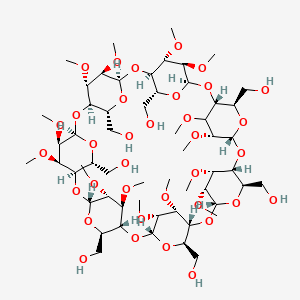
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
